Vadadustat

Catalog No.
S546509
CAS No.
1000025-07-9
M.F
C14H11ClN2O4
M. Wt
306.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vadadustat

CAS Number

1000025-07-9

Product Name

Vadadustat

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AKB-6548; AKB 6548; AKB6548; PG-1016548; PG 1016548; PG1016548; B-506; B506; Vadadustat

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Description

The exact mass of the compound Vadadustat is 306.0407 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Anemia in Patients with Chronic Kidney Disease

Improvement of Immunomodulatory Properties of Human Mesenchymal Stromal Cells

Mimicking the Physiologic Effect of Altitude on Oxygen Availability

Enhancement of Mesenchymal Stem Cells (MSCs) for Therapeutic Purposes

Treatment of Anemia in Dialysis Patients

Prevention of Acute Respiratory Distress Syndrome (ARDS) in COVID-19 Patients

Vadadustat is an orally bioavailable compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily utilized for the treatment of symptomatic anemia associated with chronic kidney disease in adults undergoing chronic maintenance dialysis. This compound operates by stabilizing hypoxia-inducible factors, which enhances the body's natural production of erythropoietin, a hormone crucial for red blood cell production. The chemical formula for vadadustat is C14H11ClN2O4C_{14}H_{11}ClN_{2}O_{4}, with a molecular weight of approximately 306.7 g/mol .

Vadadustat belongs to a class of drugs called hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. HIF is a transcription factor that regulates the body's response to low oxygen levels. By inhibiting the enzyme that degrades HIF, Vadadustat promotes the production of erythropoietin, a hormone that stimulates red blood cell production, thereby addressing anemia (2, 4: ).

  • Clinical trials have shown that Vadadustat is generally well-tolerated. However, potential side effects include thromboembolic events (blood clots), diarrhea, and hypertension (2).
  • Long-term safety: Further research is needed to determine the long-term safety profile of Vadadustat, particularly regarding potential cardiovascular risks (5: ).

Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which normally target hypoxia-inducible factors for degradation under normal oxygen conditions. By blocking this process, vadadustat leads to the stabilization and accumulation of hypoxia-inducible factors, particularly hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 2 alpha. This stabilization promotes erythropoiesis and enhances iron mobilization, contributing to increased hemoglobin levels in patients suffering from anemia related to chronic kidney disease .

The biological activity of vadadustat is centered around its ability to enhance erythropoietin production without stimulating vascular endothelial growth factor secretion, which can lead to unwanted side effects such as increased risk of thrombosis. Research indicates that vadadustat increases erythropoietin release from liver cells in a dose-dependent manner, demonstrating its potential efficacy in correcting anemia . Additionally, it has been shown to have minimal interaction with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to other treatments .

Vadadustat synthesis has evolved over time, with recent advancements focusing on developing more efficient and scalable processes. The current synthesis involves a four-step process that is notably shorter than previously reported methods. This includes initial steps to construct the core structure followed by functionalization reactions that introduce necessary substituents . The purity and identity of vadadustat are confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .

The primary application of vadadustat is in the treatment of anemia associated with chronic kidney disease. Its ability to stimulate endogenous erythropoietin production makes it a promising alternative to traditional erythropoiesis-stimulating agents, which have been linked to serious cardiovascular complications when overused . Additionally, ongoing research is exploring its potential anti-inflammatory properties and other therapeutic applications beyond anemia management .

Vadadustat has been evaluated for potential interactions with various substances commonly used in conjunction with anemia treatment. Studies indicate that iron supplements and phosphate binders may influence its pharmacokinetics; thus, it is recommended to administer vadadustat at specific intervals relative to these agents to optimize efficacy and minimize adverse effects . Furthermore, monitoring for interactions with statins and other medications is advised due to potential overlaps in metabolic pathways .

Several compounds share similarities with vadadustat in terms of mechanism and application. These include:

  • Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.
  • Roxadustat: Similar to vadadustat, it also acts as a prolyl hydroxylase inhibitor but has different pharmacokinetic properties and regulatory status.
  • Brezafibrate: While primarily a fibrate used for dyslipidemia, it has shown some overlapping biological pathways related to HIF stabilization.

Comparison Table

CompoundMechanismPrimary UseUnique Features
VadadustatHIF prolyl hydroxylase inhibitorAnemia in chronic kidney diseaseOral administration; minimal CYP interaction
DaprodustatHIF prolyl hydroxylase inhibitorAnemia in chronic kidney diseaseDifferent dosing regimen; ongoing studies
RoxadustatHIF prolyl hydroxylase inhibitorAnemia in chronic kidney diseaseApproved in some regions; different safety profile
BrezafibratePPAR agonist; HIF stabilizerDyslipidemiaPrimarily targets lipid metabolism

Vadadustat's unique profile as an oral medication with specific action on erythropoiesis without significant side effects makes it a valuable option in managing anemia related to chronic kidney disease compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

306.0407345 g/mol

Monoisotopic Mass

306.0407345 g/mol

Heavy Atom Count

21

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60W9520VV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vadadustat is indicated for the treatment of symptomatic anemia associated with chronic kidney disease (CKD) in adults on chronic maintenance dialysis.
Vafseo is indicated for the treatment of symptomatic anaemia associated with chronic kidney disease (CKD) in adults on chronic maintenance dialysis.
Treatment of anaemia due to chronic disorders

Pharmacology

Vadadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor (HIF-PHI), with potential anti-anemic and anti-inflammatory activities. Upon administration, vadadustat binds to and inhibits HIF-PH, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism. In addition, HIF 1-alpha (HIF1A) may play a role in reducing inflammation during acute lung injury (ALI) through HIF-dependent control of glucose metabolism in the alveolar epithelium.

Mechanism of Action

Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIFs are degraded via hydroxylation by prolyl-hydroxylase dioxygenases. Vadadustat is an inhibitor of HIF-prolyl-hydroxylases (HIF-PHI), that facilitates increased HIF activity in the absence of hypoxic conditions. The increased levels of HIF prompted by vadadustat stimulate endogenous erythropoietin production, increasing iron mobilization and contributing to the gradual rise of hemoglobin levels and the correction of iron metabolism. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this leads to the correction of anemia.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
HIF hydroxylase [EC:1.14.11.29]
EGLN (HPH) [HSA:54583 112398 112399] [KO:K09592]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1000025-07-9

Absorption Distribution and Excretion

Following single and repeated doses, vadadustat is rapidly absorbed. The Tmax of vadadustat ranges between 2 and 3 hr. No significant accumulation was detected in healthy subjects given repeated doses of vadadustat. Compared to fasted conditions, the administration of a 450 mg vadadustat tablet with a standard high-fat meal decreased the Cmax and AUC by 27% and 6%, respectively. Vadadustat may be taken with or without food. The mean blood-to-plasma ratio of vadadustat went from 0.50 to 0.55, suggesting that the sequestration of vadadustat into red blood cells is minimal.
In healthy subjects given a single dose of 650 mg of radiolabelled vadadustat, 85.9% of the dose was recovered, with 58.9% appearing in urine and 26.9% in feces. Small amounts of the unchanged form of vadadustat are excreted in urine and feces (<1% and 9%, respectively).
The apparent volume of distribution of vadadustat in patients with chronic kidney disease is 11.6 L.
In healthy subjects given a single dose of 300 mg of vadadustat, the apparent total body clearance ranged from 1.7 L/h to 1.9 L/h. In patients with chronic kidney disease, the clearance of vadadustat is 0.8 L/h.

Metabolism Metabolites

Vadadustat is mainly metabolized by UDP-glucuronosyltransferase (UGT) enzymes, forming O-glucuronide conjugates via direct glucuronidation. The metabolism of vadadustat via cytochrome P450s (CYPs) is minimal. The major metabolite of vadadustat is vadadustat-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9. Vadadustat acyl glucuronide is a minor metabolite with 0.047% of the total radioactivity in plasma. None of the vadadustat metabolites are active.

Wikipedia

Vadadustat

Biological Half Life

In patients with dialysis-dependent chronic kidney disease, the half-life of vadadustat was 9.2 hours.

Use Classification

Human drugs -> Antianemic preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Pergola PE, Spinowitz BS, Hartman CS, Maroni BJ, Haase VH (November 2016). "Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease". Kidney International. 90 (5): 1115–1122. doi:10.1016/j.kint.2016.07.019. PMID 27650732.

Gupta N, Wish JB (June 2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD". American Journal of Kidney Diseases. 69 (6): 815–826. doi:10.1053/j.ajkd.2016.12.011. PMID 28242135.

Martin ER, Smith MT, Maroni BJ, Zuraw QC, deGoma EM (2017). "Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease". American Journal of Nephrology. 45 (5): 380–388. doi:10.1159/000464476. PMC 5452283. PMID 28343225.

Eckardt KU, Agarwal R, Aswad A, Awad A, Block GA, Bacci MR, et al. (April 2021). "Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis". The New England Journal of Medicine. 384 (17): 1601–1612. doi:10.1056/NEJMoa2025956. PMID 33913638.

Chertow GM, Pergola PE, Farag YM, Agarwal R, Arnold S, Bako G, et al. (April 2021). "Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD". The New England Journal of Medicine. 384 (17): 1589–1600. doi:10.1056/NEJMoa2035938. PMID 33913637

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